molecular formula C8H12ClN5O B1443269 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol CAS No. 1220016-80-7

1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol

Cat. No.: B1443269
CAS No.: 1220016-80-7
M. Wt: 229.67 g/mol
InChI Key: MQFWNYSJYNARGV-UHFFFAOYSA-N
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Description

1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Mechanism of Action

While specific information on the mechanism of action for “1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol” is not available, some 1,3,5-triazine derivatives have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Future Directions

Research into the design and synthesis of novel antimicrobial molecules, including 1,3,5-triazine derivatives, is ongoing due to the increasing number of multidrug-resistant microbial pathogens .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydroxide ions for substitution reactions . The reaction conditions often involve controlled temperatures and the use of solvents such as water or organic solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions result in the formation of lactam structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol is unique due to its specific substitution pattern and the presence of a piperidinol group.

Properties

IUPAC Name

1-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN5O/c9-6-11-7(10)13-8(12-6)14-3-1-5(15)2-4-14/h5,15H,1-4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFWNYSJYNARGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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